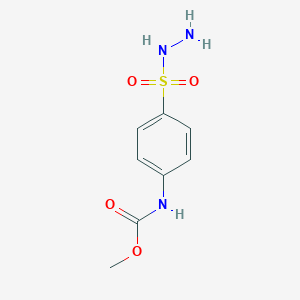
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI), also known as MCHA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a hydrazide derivative of benzenesulfonic acid and is used in the synthesis of various drugs. MCHA has been found to have several biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in cellular processes. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
生化和生理效应
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) that can cause cellular damage. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in lab experiments include its low toxicity, high solubility in water, and ability to inhibit the activity of specific enzymes and proteins. However, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has some limitations, including its instability in acidic conditions and its potential to form reactive intermediates that can cause cellular damage.
未来方向
There are several future directions for research on Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). One area of interest is the development of new drugs based on the structure of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). Finally, there is a need for further studies to determine the safety and efficacy of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in animal models and human clinical trials.
合成方法
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) can be synthesized through the reaction of benzenesulfonyl chloride with ethyl carbazate, followed by the reaction of the resulting product with methyl chloroformate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate. The synthesis of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been extensively studied for its potential use in the development of new drugs. It has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
属性
CAS 编号 |
1879-26-1 |
|---|---|
产品名称 |
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) |
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC 名称 |
methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) |
InChI 键 |
VCGUPTZENRKNQV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
规范 SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



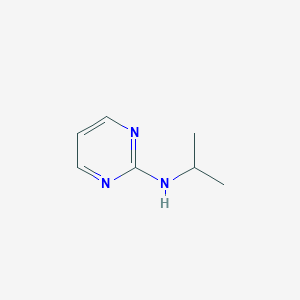
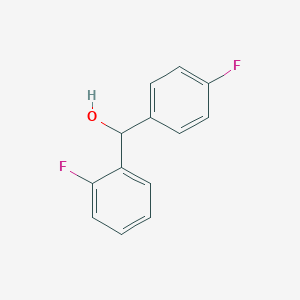
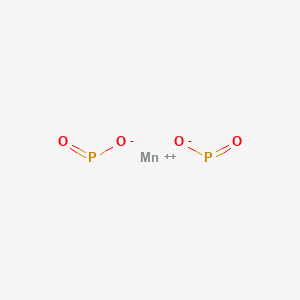
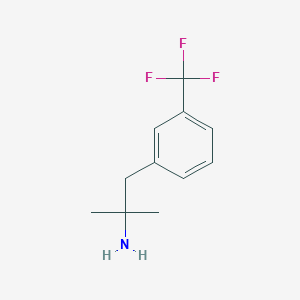
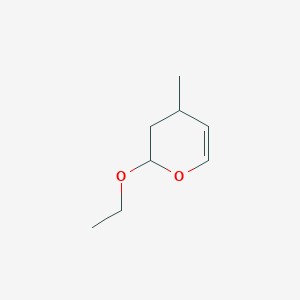
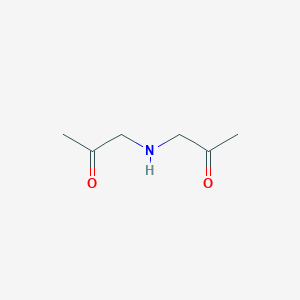
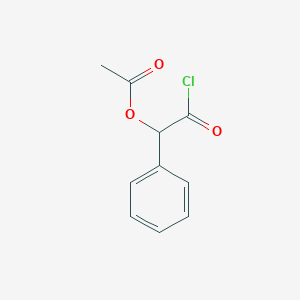
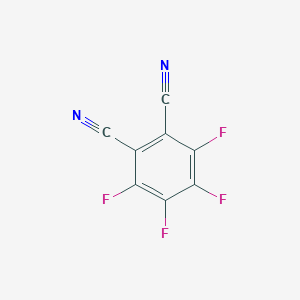
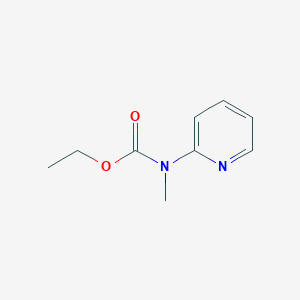
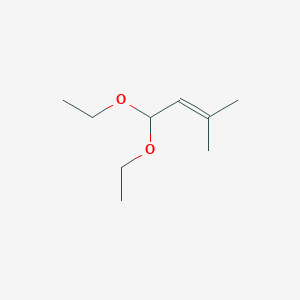
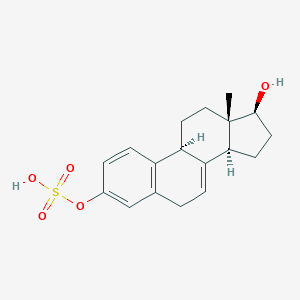
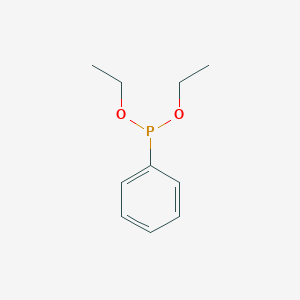
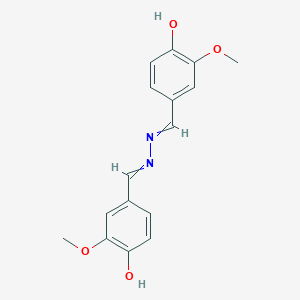
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)